N-(2-methyl-3-oxo-1-phenyl-1-buten-1-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to N-(2-methyl-3-oxo-1-phenyl-1-buten-1-yl)benzamide, involves multi-step reactions starting from basic raw materials. Typically, these processes encompass ring closing reactions, reduction, and acylation as key steps, yielding products with significant yields (Bin, 2015). Advanced methods also integrate the use of sodium borohydride and various catalysts to improve the efficiency and selectivity of the synthesis processes (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, closely related to the compound , has been extensively studied using techniques like X-ray diffraction and DFT calculations. These studies reveal the crystalline nature of these compounds and their intermolecular interactions, such as hydrogen bonding and π-π interactions, which significantly influence their physical and chemical properties (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, amidation, and reaction with fluoride anions, demonstrating their reactivity and potential for further chemical modification. Some derivatives have been shown to exhibit colorimetric sensing capabilities, indicating their utility in analytical chemistry (Younes et al., 2020).
properties
IUPAC Name |
N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(14(2)20)17(15-9-5-3-6-10-15)19-18(21)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,19,21)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTLNEAMSNYHPI-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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